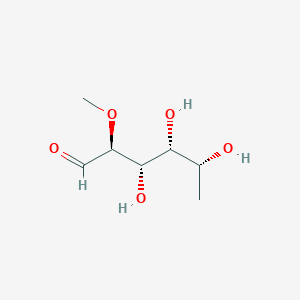

2-O-Methyl-6-deoxymannose

Description

2-O-Methyl-6-deoxymannose is a chemically modified monosaccharide derived from D-mannose. Its structure features a methyl ether group at the 2-O position and deoxygenation at the 6th carbon (C6). This dual modification confers unique physicochemical properties, including enhanced lipophilicity and resistance to enzymatic degradation compared to unmodified mannose.

Properties

CAS No. |

17212-17-8 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1 |

InChI Key |

VCUILRLOJMHSMR-DBRKOABJSA-N |

SMILES |

CC(C(C(C(C=O)OC)O)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)OC)O)O)O |

Synonyms |

2-methylrhamnose 2-O-methyl-6-deoxymannose 2-O-methyl-D-rhamnose 2-O-methylrhamnose |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Methyl vs. Fluoro : The 2-O-methyl group in the target compound increases steric bulk and lipophilicity compared to the smaller, electronegative fluorine atom in analogs. Methylation may reduce hydrogen-bonding capacity, altering interactions with enzymes or receptors.

- Fluorinated Analogs : Fluorine’s electronegativity mimics hydroxyl groups, enabling competitive inhibition in metabolic pathways (e.g., glucose transport) .

Deoxygenation Position: C6 vs. C2 Deoxygenation: Deoxygenation at C6 (as in this compound and 6-Fluoro-6-deoxy-D-glucose) disrupts pyranose ring solvation, enhancing membrane permeability. In contrast, C2 deoxygenation (as in 2-Fluoro-2-deoxy-D-mannose) may perturb glycosidic bond formation or recognition by lectins .

Experimental Utility :

- Radiolabeling : Fluorinated analogs in the evidence are labeled with $^3$H or $^{14}$C for tracer studies, whereas methylation in the target compound could stabilize it against in vivo degradation without isotopic labeling.

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.